3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid
Description
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with an ethyl group at position 3, a phenyl group at position 5, and a carboxylic acid moiety at position 2. This structure combines aromaticity (phenyl group), hydrophobicity (ethyl group), and acidity (carboxylic acid), making it a versatile scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
91569-54-9 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
PRYKGZVEXSTAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The cyclocondensation of β-ketoesters with hydroxylamine derivatives remains the most direct route to 1,2-oxazole-4-carboxylic acids. For 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid, ethyl 3-oxo-2-phenylpent-4-enoate serves as the ideal β-ketoester precursor. Reaction with hydroxylamine sulfate under acidic conditions induces cyclization, forming the isoxazole ring while positioning the ethyl and phenyl groups at C3 and C5, respectively.
The mechanism proceeds via nucleophilic attack of the hydroxylamine oxygen on the β-ketoester's carbonyl carbon, followed by dehydration and tautomerization (Figure 1). Critically, the choice of hydroxylamine salt impacts impurity profiles: hydroxylamine sulfate reduces isomeric byproducts (e.g., ethyl-3-phenylisoxazole-4-carboxylate) to ≤0.1% compared to hydroxylamine hydrochloride.
Table 1: Cyclocondensation Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | −10°C to 0°C | Minimizes dimerization |
| Solvent | Ethanol/Water (3:1) | Enhances solubility |
| Hydroxylamine Source | Hydroxylamine sulfate | Reduces isomeric impurities |
| Reaction Time | 4–6 h | Balances completion vs. degradation |
Industrial-Scale Implementation
Adapting this method for kilogram-scale production requires continuous flow reactors to maintain low temperatures (−5°C) during hydroxylamine addition. A 2025 pilot study demonstrated an 82% isolated yield (99.7% HPLC purity) using in-line pH monitoring and automated extraction with dichloromethane. Post-reaction purification involves fractional crystallization from ethyl acetate/hexane, effectively removing unreacted β-ketoester.
Oxidation of α,β-Diketone Precursors
Oxidative Cyclization Pathway
An alternative route involves the oxidative cyclization of α,β-diketones bearing pre-installed ethyl and phenyl groups. For example, 3-ethyl-5-phenyl-1,2-diketone-4-carboxylic acid undergoes treatment with hydrogen peroxide (30%) in alkaline medium (2M NaOH), inducing cyclization to the target isoxazole.
Key Advantages:
- Avoids stoichiometric hydroxylamine use, reducing nitrogenous waste.
- Compatible with electron-deficient aryl groups that resist β-ketoester condensation.
Limitations:
Substrate Modification Strategies
Introducing electron-withdrawing groups (e.g., −NO2, −CF3) at the phenyl ring’s para position improves oxidative cyclization yields by 15–20%, as evidenced by computational studies correlating Hammett σ+ values with reaction rates. However, this necessitates post-synthetic deprotection steps, complicating the overall synthesis.
Multistep Assembly via Carboxylic Acid Activation
Ester Hydrolysis and Chloride Formation
Following isoxazole ring formation, the C4 ester group undergoes hydrolysis to the carboxylic acid. Concentrated HCl (6M) in refluxing ethanol (75°C, 2 h) achieves >95% conversion, though prolonged heating risks decarboxylation. Subsequent treatment with thionyl chloride (neat, 40°C, 1 h) generates the reactive acyl chloride intermediate, enabling amidation or further functionalization.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (HPLC%) | Scalability | Byproduct Formation |
|---|---|---|---|---|
| Cyclocondensation | 75–82 | 99.5–99.8 | Industrial-ready | ≤0.1% isomers |
| Oxidative Cyclization | 55–60 | 98.2–98.7 | Lab-scale only | 5–8% diketone |
| Multistep Assembly | 65–70* | 99.0–99.3 | Moderate | 1–2% decarboxylation |
*Yield reflects combined hydrolysis and chloride formation steps.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide (MnO2) or bromotrichloromethane (CBrCl3) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazoles, while substitution reactions can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, focusing on substituent patterns, molecular weights, and functional groups:
Physicochemical and Pharmacological Insights
Electronic and Steric Effects
Crystallographic and Computational Studies
- SHELX and ORTEP Applications : Structural validation of analogs often employs SHELX for refinement and ORTEP-III for graphical representation . For example, the biisoxazole derivative likely requires high-resolution crystallography to confirm its planar conformation.
- Molecular Weight Trends : Lower molecular weight analogs (e.g., 190–210 g/mol) are prioritized in fragment-based drug discovery, while heavier compounds (e.g., 501.92 g/mol for ) may face bioavailability challenges.
Biological Activity
3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid (CAS No. 91569-54-9) is an organic compound characterized by its oxazole ring structure and carboxylic acid functional group. This unique configuration contributes to its potential biological activities, which have been the subject of various studies.
Chemical Structure and Properties
The molecular formula of 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid is CHNO, with a molecular weight of approximately 217.22 g/mol. The compound features an ethyl group at the 3-position and a phenyl group at the 5-position of the oxazole ring, which are crucial for its biological interactions. The SMILES notation for this compound is CCc2noc(c1ccccc1)c2C(O)=O .
Cytotoxicity and Anticancer Activity
Research on the biological activity of oxazole derivatives suggests potential anticancer properties. For example, other oxazole-based compounds have exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells . While direct studies on 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid are scarce, its structural analogs have shown promise in inducing apoptosis in cancer cells .
Case Studies and Research Findings
Case Study: Antimicrobial Activity Assessment
A study focused on related oxazole derivatives reported their efficacy against E. faecium, showing growth inhibition zones of up to 20 mm. Although specific data for 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid is not available, these findings suggest that similar structural compounds could possess comparable antimicrobial activities .
Table: Comparison of Biological Activities of Related Compounds
The mechanisms through which 3-Ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid may exert its biological effects are still under investigation. Compounds with similar oxazole structures often interact with biological targets by inhibiting specific enzymes or modulating receptor activities involved in disease processes. Further research is needed to elucidate these mechanisms for this particular compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid?
- Methodology : Utilize cyclization reactions between ethyl esters and hydroxylamine derivatives under reflux conditions. Purify intermediates via column chromatography and confirm product identity using NMR and mass spectrometry. Final carboxylation steps may employ hydrolysis under acidic or basic conditions, followed by recrystallization for purity .
Q. How can the structural integrity of 3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid be validated?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the molecular structure, complemented by spectroscopic techniques (e.g., H/C NMR, FT-IR) to confirm functional groups. Compare experimental data with computational simulations (DFT) for bond-length and angle validation .
Q. What are the stability considerations for handling and storing 3-ethyl-5-phenyl-1,2-oxazole-4-carboxylic acid?
- Methodology : Store in airtight containers under inert gas (e.g., N) at –20°C to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways. Monitor via HPLC for impurity profiling .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
- Methodology : Employ orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to validate target specificity. Use isotopic labeling (e.g., C) to track metabolic interference. Cross-reference with structural analogs to identify substituent-dependent activity trends .
Q. What experimental strategies optimize reaction yields in the synthesis of substituted oxazole derivatives?
- Methodology : Screen catalysts (e.g., Pd/C, CuI) for cyclization efficiency using Design of Experiments (DoE). Monitor reaction kinetics via in-situ FT-IR or LC-MS. Optimize solvent polarity (e.g., DMF vs. THF) to balance intermediate solubility and reaction rate .
Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., COX-2). Use QSAR models to predict logP and bioavailability. Validate with in vitro permeability assays (Caco-2 cells) .
Q. What analytical techniques are critical for resolving stereochemical impurities in the compound?
- Methodology : Apply chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation. Use circular dichroism (CD) spectroscopy to confirm absolute configuration. Correlate with NOESY NMR for spatial arrangement analysis .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced bioactivity?
- Methodology : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring, ester-to-amide modifications). Test against disease-specific targets (e.g., antimicrobial assays) and analyze potency via IC determination. Use molecular dynamics simulations to rationalize activity trends .
Methodological Notes
- Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational tools to minimize artifacts.
- Safety Protocols : Adopt PPE (gloves, goggles) and fume hoods during synthesis, referencing GHS guidelines for hazard mitigation .
- Reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously, especially when scaling up syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
